

A Comparative Guide to VU0092273 and Other mGlu5 Positive Allosteric Modulators

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For Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate receptor 5 (mGlu5) represents a promising therapeutic target for a variety of central nervous system (CNS) disorders, including schizophrenia, anxiety, and fragile X syndrome. Positive allosteric modulators (PAMs) of mGlu5 have garnered significant attention as they offer a mechanism to enhance the endogenous signaling of glutamate with greater subtype selectivity and a potentially wider therapeutic window compared to orthosteric agonists. This guide provides a detailed comparison of **VU0092273**, a notable mGlu5 PAM, with other key allosteric modulators, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of mGlu5 Allosteric Modulators

The following table summarizes the key pharmacological parameters of **VU0092273** alongside other representative mGlu5 allosteric modulators, including other PAMs, a negative allosteric modulator (NAM), and a silent allosteric modulator (SAM). These compounds have been selected based on their distinct pharmacological profiles and historical significance in the field.



Compound	Modulator Type	Binding Site	Potency (EC50/IC50/Ki	Efficacy/Act ivity	Key Features
VU0092273	PAM	MPEP	EC ₅₀ = 270 nM (human mGlu5)	Potentiates glutamate- induced Ca ²⁺ mobilization	Binds to the MPEP site; CNS penetrant.[1]
CDPPB	PAM	MPEP	EC₅o = 27 nM (human mGlu5)	Potentiates glutamate- induced Ca ²⁺ mobilization; exhibits agonist-like activity at higher concentration s.[2]	Brain penetrant; has shown efficacy in animal models of psychosis.[2]
ADX47273	PAM	MPEP	EC ₅₀ = 170 nM	Potentiates glutamate responses; increases ERK phosphorylati on.[3]	Active in animal models predictive of antipsychotic efficacy.[3]
M-MPEP	NAM	MPEP	IC50 = 36 nM	Inhibits quisqualate- stimulated phosphoinosit ide (PI) hydrolysis.[4] [5][6]	A prototypical selective mGlu5 NAM.
BMS-984923	SAM	MPEP	K _i = 0.6 nM	No detectable agonist or antagonist activity on	Potent, orally bioavailable, and CNS penetrant;







glutamate investigated

signaling;

Alzheimer's

PrPc-mGluR5

inhibits the

disease.[1][7]

interaction.[1]

[9]

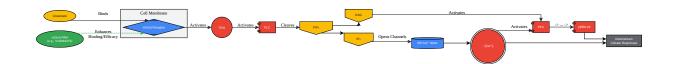
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[7][8]

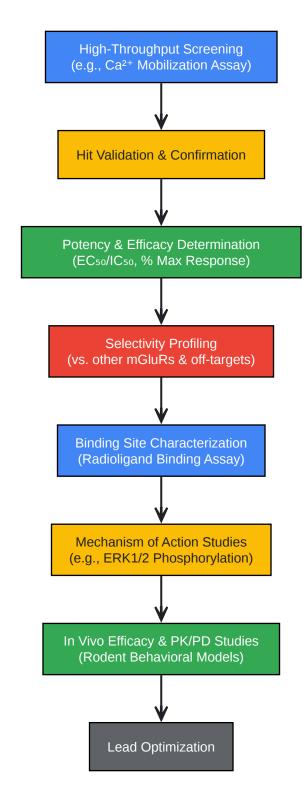
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGlu5 signaling cascade and a typical experimental workflow for modulator discovery.









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